6-[(2-Fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-[(2-Fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group and a purinoimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-fluorophenylmethyl intermediate through a halogenation reaction.
Construction of the Purinoimidazole Core: The purinoimidazole core is synthesized via a cyclization reaction involving appropriate starting materials such as guanine derivatives.
Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the purinoimidazole core under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group allows for nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-[(2-Fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: Used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: Explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 6-[(2-Fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity to specific targets, while the purinoimidazole core facilitates the inhibition of enzymatic activity. This compound may interfere with cellular pathways involved in cell growth and proliferation, making it a candidate for anti-cancer research.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
- 6-[(2-Bromophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
- 6-[(2-Methylphenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Uniqueness
The presence of the fluorophenyl group in 6-[(2-Fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione imparts unique properties such as increased lipophilicity and enhanced binding affinity to specific molecular targets. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-10-8-23-13-14(20(2)17(25)21(3)15(13)24)19-16(23)22(10)9-11-6-4-5-7-12(11)18/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHSNAKEYWYCMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4F)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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